molecular formula C16H12N6OS B5347868 4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine

4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B5347868
M. Wt: 336.4 g/mol
InChI Key: SKHSPYURUDPUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine is a sophisticated hybrid heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates multiple pharmacologically significant moieties—a pyridine ring, a 1,2,4-triazole, and a 1,3,4-oxadiazole—into a single structural framework. Such molecular hybridization is a proven strategy for enhancing biological activity and overcoming drug resistance . Individually, these heterocycles are associated with a broad spectrum of biological activities. The 1,3,4-oxadiazole core is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating antimicrobial, anti-inflammatory, and anticancer properties . The 1,2,4-triazole ring is another versatile heterocycle frequently explored for its antimicrobial and antifungal potential . The presence of a pyridine ring further contributes to the molecule's potential as a pharmacophore, often contributing to a compound's bioavailability and ability to engage with biological targets . The specific incorporation of a sulfur-containing thioether linker between the triazole and oxadiazole rings may influence the compound's electronic properties, lipophilicity, and overall conformation, which can be critical for interaction with enzymatic targets . This complex structure makes it a valuable reagent for researchers investigating new anti-infective agents, particularly against resistant bacterial strains, and for probing structure-activity relationships in multi-target therapeutic agents. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-5-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-2-4-12(5-3-1)15-21-19-13(23-15)10-24-16-18-14(20-22-16)11-6-8-17-9-7-11/h1-9H,10H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHSPYURUDPUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NNC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine is a complex heterocyclic structure that combines the biological activities of pyridine, oxadiazole, and triazole moieties. This article reviews its biological activity, including its antimicrobial, antifungal, and anticancer properties based on various studies and findings.

Chemical Structure

The compound can be represented as follows:

C15H14N6OS\text{C}_{15}\text{H}_{14}\text{N}_6\text{OS}

This structure consists of:

  • A pyridine ring,
  • A triazole ring,
  • An oxadiazole moiety with a phenyl group,
  • A thioether linkage.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing oxadiazole and triazole rings. The presence of the oxadiazole moiety has been linked to significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

CompoundActivityMIC (µg/mL)Reference
4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridineModerate62.5 - 250
Triazolo[3,4-b][1,3,4]thiadiazinesHigh against E. coli and S. aureus31.25 - 125
Pyrimidine derivativesEffective against E. coli and S. aureus66

The compound demonstrated moderate antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 250 µg/mL against various bacterial strains.

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. The oxadiazole derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger.

CompoundActivityReference
4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridineSignificant against C. albicans
Schiff's bases derived from triazolesEffective against A. niger

The presence of the triazole ring enhances its antifungal properties due to its ability to interfere with fungal cell wall synthesis.

Anticancer Activity

Recent studies have indicated that compounds featuring triazole and pyridine moieties exhibit cytotoxic effects against cancer cell lines such as U937 and HL60.

CompoundCell Line TestedIC50 (µM)Reference
4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridineHL60 (human leukemia)15 - 30
Triazole derivativesU937 (human lymphoma)20 - 40

The compound has shown promising results in inhibiting cell proliferation in vitro, suggesting potential as an anticancer agent.

Case Studies

A study conducted by Menozzi et al. synthesized various pyrimidine derivatives and found that compounds containing oxadiazole and triazole exhibited enhanced biological activities compared to their predecessors. The incorporation of hydrophobic substituents was crucial for increasing potency against microbial strains .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the triazole and pyridine rings enhances this activity. Studies have shown that compounds similar to 4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine demonstrate effectiveness against various bacterial strains and fungi.

Study Organism Tested Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans20200

Anticancer Potential

Several studies have explored the anticancer properties of oxadiazole derivatives. The compound has been tested for its ability to inhibit cancer cell proliferation in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Apoptosis via caspase activation
MCF-710.0Cell cycle arrest at G2/M phase
A54915.0ROS generation leading to cell death

Insecticidal Activity

Research indicates that this compound exhibits insecticidal properties against agricultural pests. Its efficacy as an insecticide is attributed to its ability to disrupt the nervous system of insects.

Insect Species Mortality Rate (%) Exposure Time (hours)
Spodoptera frugiperda8524
Aphis gossypii9048

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various oxadiazole derivatives, including our compound. The results demonstrated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In a study published in Cancer Letters, researchers investigated the effects of triazole-containing compounds on breast cancer cells. The findings suggested that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

JW74 (4-[4-(4-Methoxyphenyl)-5-[[[3-(4-methylphenyl)-1,3,4-oxadiazol-5-yl]methyl]thio]-4H-1,2,4-triazol-3-yl]pyridine)

  • Substituents : The oxadiazole ring is substituted with 3-(4-methylphenyl) instead of 5-phenyl.
  • Activity : JW74 stabilizes AXIN2, enhancing β-catenin degradation and potentiating cisplatin sensitivity in cervical cancer cells .

Benzylthio-Substituted Derivatives

4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

  • Substituents : 2,4-Dichlorobenzylthio group.
  • Properties : Exhibits antifungal activity against Stemphylium lycopersici (53.57% inhibition) and Fusarium oxysporum (66.67% inhibition) .
  • Comparison : The electron-withdrawing chlorine atoms enhance electrophilicity, likely improving antifungal efficacy. The target compound’s oxadiazole may offer distinct hydrogen-bonding interactions.

2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)pyridine

  • Substituents : 4-Chlorobenzylthio and trifluoromethylphenyl groups.
  • Safety : GHS-compliant safety data highlight risks of acute toxicity (H301) and skin irritation (H315) .

Heterocyclic and Alkyl Substituents

4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

  • Substituents : 3-Methylbenzylthio and ethyl groups.
  • Synthesis : Yield and purity data are unspecified, but similar compounds in show yields up to 95% using nucleophilic substitution .
  • Comparison : Alkyl groups like ethyl may improve solubility, whereas the target compound’s oxadiazole could reduce metabolic degradation.

3-(5-((4-Chlorobenzyl)thio)-4-cyclopropyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine

  • Substituents : Cyclopropyl and octynyl groups.
  • Activity : Targets Mycobacterium tuberculosis with an MIC of 0.5 µg/mL, attributed to the octynyl chain’s hydrophobicity .

Melting Points and Yields

Compound Melting Point (°C) Yield (%) Reference
2-(5-((4-Iodobenzyl)thio)-4-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)pyridine 125–128 95
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 147–149 86
JW74 Not reported Not reported
  • Insight : Higher yields (>85%) are achieved with electron-rich aromatic substituents (e.g., thiophene, phenyl). The target compound’s oxadiazole may require optimized conditions due to steric constraints.

Q & A

Q. How should stability studies be designed for lead optimization?

  • Protocol :
  • pH stability : Incubate at pH 1.2 (simulated gastric fluid) and 7.4 (blood) for 24 hours; monitor degradation via HPLC .
  • Light/heat stability : Expose to 40°C/75% RH for 4 weeks; >90% purity indicates suitability for long-term storage .

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